2-(Bromomethyl)-1-oxaspiro[4.6]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-oxaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDWHUZYXKBGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromomethyl 1 Oxaspiro 4.6 Undecane
Direct Synthesis Approaches
Direct approaches to the 2-(Bromomethyl)-1-oxaspiro[4.6]undecane scaffold primarily involve the formation of the spirocyclic core as the key strategic step. These methods can be broadly categorized into intramolecular cyclization strategies, where a pre-functionalized linear precursor is induced to form the spiro center, and intermolecular coupling reactions, where two separate molecular fragments are joined to create the spirocycle.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of complex cyclic and spirocyclic systems. By tethering the reacting partners, these reactions benefit from favorable entropic factors, often proceeding with high efficiency and stereoselectivity.
The Palladium(0)-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis for carbon-carbon bond formation. youtube.com Its intramolecular variant is particularly well-suited for constructing sterically demanding architectures like spirocycles. chim.it The reaction typically involves the oxidative addition of a Pd(0) catalyst to an aryl or vinyl halide, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the active catalyst. mdpi.comnih.gov
In the context of synthesizing a spiroether like this compound, a hypothetical precursor would feature a cycloheptane (B1346806) ring bearing a vinyl halide (or triflate) and a tethered allylic ether. The intramolecular carbopalladation of the alkene, followed by β-hydride elimination, would generate the spirocyclic core. The control of regioselectivity during the carbopalladation step is crucial for the successful formation of the desired five-membered tetrahydrofuran (B95107) ring. chim.it
Table 1: Typical Reaction Conditions for Intramolecular Mizoroki-Heck Spirocyclization
| Component | Example | Purpose |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Precursor |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes Pd(0) catalyst, influences selectivity |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes HX produced, regenerates catalyst |
| Solvent | DMF, DMA, Acetonitrile | Polar aprotic solvent |
| Temperature | 80-140 °C | Provides thermal energy for reaction |
This methodology has been successfully applied to the synthesis of various spirocyclic systems, demonstrating its potential for the construction of the target spiroether. csic.es
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic alkenes, including those embedded in spirocyclic frameworks. wikipedia.org The reaction is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium, such as Grubbs' catalysts. nih.gov RCM proceeds via the intramolecular reaction of a diene, forming a new cycloalkene and releasing a volatile byproduct, typically ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org
To synthesize the 1-oxaspiro[4.6]undecane core, a suitable diene precursor would be required. This precursor would consist of a cycloheptanol (B1583049) substituted at the 1-position with a side chain containing two terminal alkene functionalities. One alkene would be part of an allylic ether, and the other would be tethered to form the five-membered ring. Subjecting this diene to a ruthenium catalyst would initiate the metathesis cascade to furnish the spirocyclic ether. This approach has been used to create a variety of spiro-compounds, including spiro-oxindoles and other heterocyclic systems. sciforum.net
Table 2: Common Catalysts for Ring-Closing Metathesis
| Catalyst Name | Structure Reference | Common Applications |
|---|---|---|
| Grubbs' Catalyst 1st Generation | Catalyst-I sciforum.net | General purpose, tolerant of many functional groups |
| Grubbs' Catalyst 2nd Generation | Catalyst-II sciforum.net | Higher activity, effective for sterically hindered olefins |
| Hoveyda-Grubbs Catalysts | N/A | Increased stability and recyclability |
The versatility of RCM in forming rings of various sizes makes it a highly attractive strategy for accessing the spiro[4.6]undecane system. organic-chemistry.org
Tandem reactions involving metal-catalyzed O–H insertion represent a highly efficient route to oxygen-containing heterocycles. A particularly relevant approach involves the rhodium(II)-catalyzed reaction of a diazo compound with an alcohol containing a tethered leaving group. beilstein-journals.orgnih.gov The reaction proceeds via the formation of a rhodium carbene, which inserts into the O–H bond of the alcohol. This is followed by an intramolecular base-promoted cyclization, where the newly formed alkoxide displaces a leaving group (e.g., a bromide) to form the spirocyclic ether. beilstein-journals.org
For the synthesis of this compound, a precursor such as a cycloheptanol bearing a side chain with a diazo group and a suitable leaving group could be envisioned. The Rh(II)-catalyzed O–H insertion would be followed by an intramolecular SN2 reaction to forge the tetrahydrofuran ring at the spiro center. This tandem approach has been shown to be effective for creating five- and six-membered spiro ethers. beilstein-journals.orgnih.gov
Another related strategy is the Conia-ene reaction, which is the intramolecular addition of an enol to an alkyne or alkene. nih.gov This transformation can be catalyzed by various Lewis acids or transition metals and provides a pathway to carbocycles and heterocycles.
Table 3: Reagents for Tandem O-H Insertion/Cyclization
| Reagent/Catalyst | Example | Role in Reaction |
|---|---|---|
| Diazo Precursor | α-Diazo arylidene succinimides (DAS) | Carbene Source |
| Catalyst | Rh₂(OAc)₄, Rh₂(esp)₂ | Carbene Formation & O-H Insertion |
| Alcohol Substrate | 3-Bromopropanol | Forms the ether linkage and provides the electrophile for cyclization |
| Base | DBU, DIPEA | Promotes intramolecular cyclization |
The mild conditions and high efficiency of these tandem processes make them valuable for the synthesis of complex spiroheterocycles. scielo.brresearchgate.net
Radical cyclizations offer a powerful alternative to ionic or transition-metal-catalyzed methods for ring construction. researchgate.net Intramolecular acyl radical cyclizations, in particular, can be used to generate spirocyclic ketones, which can serve as versatile intermediates for spiroethers. researchgate.net This method typically involves the generation of an acyl radical from an aldehyde precursor using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a thiol. researchgate.netnih.gov The acyl radical then adds to a tethered alkene in a 5-exo or 6-exo fashion to form a new ring.
A plausible strategy for the 1-oxaspiro[4.6]undecane system would start with a cycloheptanone derivative functionalized with an unsaturated aldehyde side chain. Thiol-mediated acyl radical cyclization would produce a spirocyclic ketone. researchgate.net Subsequent reduction of the ketone and functional group manipulation could then lead to the desired this compound structure. The use of tributyltin hydride (Bu₃SnH) with AIBN is another common method for initiating such radical cyclizations. researchgate.net
Table 4: Conditions for Thiol-Mediated Acyl Radical Cyclization
| Reagent | Example | Function |
|---|---|---|
| Radical Initiator | AIBN, V-40 | Generates initial radical species upon heating |
| Thiol | t-Dodecanethiol, Thiophenol | Acts as a chain transfer agent to generate the acyl radical |
| Solvent | Toluene, Benzene | Non-reactive solvent for radical reactions |
| Temperature | 75-110 °C | Initiates decomposition of AIBN |
The predictable regioselectivity of radical additions makes this a reliable method for constructing specific ring sizes within a spirocyclic framework. mdpi.comnih.gov
Intermolecular Coupling Reactions
While intramolecular cyclizations are dominant, intermolecular reactions can also be strategically employed to assemble spirocyclic scaffolds. These reactions often involve cycloadditions or tandem sequences where an initial intermolecular coupling creates an intermediate that is primed for a subsequent, rapid intramolecular cyclization to form the spiro center.
One potential strategy is the use of a [n+m] cycloaddition reaction. For example, a 1,3-dipolar cycloaddition could be envisioned between a cycloheptanone-derived dipolarophile and an azomethine ylide to form a spiro-pyrrolidine, which could then be further transformed. researchgate.netresearchgate.netmdpi.com While not a direct route to the oxaspirocycle, it illustrates the principle of building the spiro core through an intermolecular event.
A more direct, albeit hypothetical, approach could involve a formal [4+1] cycloaddition. nih.gov In this scenario, an ortho-quinone methide generated from a cycloheptane derivative could react with a suitable one-atom component to form the spiro-tetrahydrofuran ring. Tandem reactions, such as an intermolecular Michael or Prins addition followed by an intramolecular cyclization, also provide a conceptual framework for assembling the this compound structure from two separate fragments. rsc.org These approaches often build complexity rapidly, forming multiple bonds and stereocenters in a single operation. nih.gov
Grignard Reaction-Based Strategies for Spiroether Assembly
The Grignard reaction is a powerful tool for carbon-carbon bond formation and has been adapted for the synthesis of spiroethers. researchgate.netleah4sci.comwisc.edulibretexts.org This strategy typically involves the reaction of a Grignard reagent with a cyclic ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol. Subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the spiroether ring system.
For the synthesis of a this compound derivative, a potential Grignard-based approach could involve the reaction of a suitably functionalized Grignard reagent with cycloheptanone. The choice of the Grignard reagent is crucial and would need to contain the necessary precursor to the bromomethyl group.
| Reactant 1 | Reactant 2 | Key Transformation | Product Type |
| Cyclic Ketone (e.g., Cycloheptanone) | Organomagnesium Halide (Grignard Reagent) | Nucleophilic addition to carbonyl | Tertiary Alcohol |
| Tertiary Alcohol | Acid Catalyst | Intramolecular Cyclization | Spiroether |
Williamson Ether Synthesis in the Context of Bromomethyl Ethers
The Williamson ether synthesis is a classic and widely used method for the formation of ethers from an alkoxide and an organohalide. khanacademy.orgbyjus.comwikipedia.orgchadsprep.commasterorganicchemistry.com This SN2 reaction is particularly effective when the alkyl halide is primary, which is relevant for the synthesis of bromomethyl ethers. khanacademy.orgwikipedia.orgmasterorganicchemistry.com
In the context of assembling a spiroether like this compound, a modified Williamson approach could be envisioned. This might involve the reaction of a diol with a reagent containing the bromomethyl group, or the intramolecular cyclization of a haloalcohol. The alkoxide, generated by deprotonating an alcohol with a strong base, acts as the nucleophile, displacing the halide from the organohalide. khanacademy.orgbyjus.com
| Reactant 1 | Reactant 2 | Reaction Type | Key Features |
| Alkoxide | Primary Alkyl Halide | SN2 | Good for forming less hindered ethers. |
| Haloalcohol | Base | Intramolecular SN2 | Forms cyclic ethers. |
Conversion of Dimethyl α-(Bromomethyl)fumarate into Functionalized Allyl Ethers
Research has demonstrated the conversion of dimethyl α-(bromomethyl)fumarate into functionalized allyl ethers. tandfonline.comresearchgate.net This methodology, while not directly producing a spiroether, is significant as it provides a route to functionalized ethers from a starting material containing a bromomethyl group. The reaction often proceeds in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates the formation of an intermediate that can then react with an alcohol. tandfonline.comresearchgate.net
This strategy highlights a potential pathway where a precursor containing the bromomethyl functionality is used to construct a more complex ether. Adapting this method for spiroether synthesis would require a substrate with an appropriately positioned hydroxyl group to facilitate intramolecular cyclization.
| Starting Material | Reagents | Product |
| Dimethyl α-(bromomethyl)fumarate | Alcohol, DABCO, Triethylamine | Functionalized Allyl Ether |
Synthesis via Precursor Modification
An alternative approach to synthesizing this compound involves the modification of a pre-existing oxaspirocyclic system. This strategy focuses on introducing the bromomethyl group onto the spiroether backbone in the final steps of the synthesis.
Introduction of Bromomethyl Functionality in Oxaspirocyclic Systems
The formation of α-halo ethers from acetals is a well-established transformation in organic synthesis. researchgate.netorganic-chemistry.org Acetals can be converted to α-halo ethers by treatment with an appropriate halogenating agent. researchgate.net This reaction provides a direct method for introducing a halogen adjacent to an ether oxygen.
For the synthesis of this compound, one could envision starting with a corresponding acetal derivative of the oxaspiro[4.6]undecane system. Treatment of this acetal with a bromine source would then yield the desired α-bromo ether. The stability of the resulting α-bromo ether is a key consideration in this approach.
| Starting Material | Reagent | Product |
| Acetal | Halogenating Agent (e.g., N-Bromosuccinimide) | α-Halo Ether |
While the goal is the synthesis of a bromomethyl-substituted ether, understanding related reactions is crucial. The dehydrobromination of bromomethyl-substituted cyclic ethers to form exo-methylene derivatives is a known reaction pathway. This elimination reaction typically occurs in the presence of a base. While this reaction leads away from the target molecule, it is an important consideration as it represents a potential side reaction or a pathway to further functionalization if desired. The reverse reaction, the addition of HBr to an exo-methylene cyclic ether, could potentially be a route to the desired bromomethyl derivative, although regioselectivity would be a critical factor.
Derivatization of Spirocyclic Scaffolds to Access Bromomethyl Variants
The introduction of a bromomethyl group onto a pre-existing spirocyclic scaffold is a key strategy for elaborating these core structures. This functional handle allows for further chemical modifications. One modern approach involves the photocatalytic generation of radicals in the presence of a halogenating agent, which can be incorporated into a spirocyclization process.
For instance, a visible-light-driven photocatalytic method has been developed to construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. acs.org A crucial feature of this reaction is the concomitant installation of a halomethyl group on the newly formed pyrrolidine ring. By selecting the appropriate halogenating agent, chemists can introduce different halogens. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the halogen source successfully yields the desired alkyl bromide on the spirocyclic scaffold. acs.org This strategy highlights how a pendant bromomethyl group can be directly incorporated during the formation of the spirocycle, opening avenues for further diversification of the product. acs.org
Emerging and Advanced Synthetic Strategies
Recent advancements in synthetic methodology have provided more sophisticated and efficient routes to complex spirocyclic systems. These include photocatalytic reactions and various asymmetric strategies designed to control the stereochemistry of the final product.
Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecular architectures, including N-heterospirocycles. nih.govcam.ac.uk These methods often rely on the generation of nitrogen-centered radicals under mild conditions. acs.org
A notable strategy facilitates the direct assembly of N-heterospirocycles that bear a halomethyl group. acs.org This process uses an iridium-based photocatalyst, such as (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, to generate nitrogen-centered radicals from N-allylsulfonamides. These radicals then engage in a cyclization reaction with an exocyclic olefin, and a halogenating agent intercepts an intermediate radical to form the final product. This multicomponent reaction is highly effective for producing β-spirocyclic pyrrolidines with a pendant halomethyl group. acs.org The versatility of this method is demonstrated by its ability to incorporate different halogens; for example, using N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin provides access to the corresponding bromomethyl-substituted spirocycles in very good yields. acs.org
| Reactants | Photocatalyst | Halogenating Agent | Product Type | Yield |
|---|---|---|---|---|
| N-allyltoluenesulfonamide, Exocyclic Olefin | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | 1,3-dichloro-5,5-dimethylhydantoin | Chloromethyl-spirocycle | Good |
| N-allyltoluenesulfonamide, Exocyclic Olefin | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | 1,3-dibromo-5,5-dimethylhydantoin | Bromomethyl-spirocycle | Very Good |
| N-allyltoluenesulfonamide, Exocyclic Olefin | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | 1,3-diiodo-5,5-dimethylhydantoin | Iodomethyl-spirocycle | Very Good |
The control of stereochemistry is paramount in modern organic synthesis, particularly for producing chiral molecules with potential biological activity. uwindsor.ca Asymmetric synthesis aims to produce a chiral unit in such a way that unequal amounts of stereoisomers are formed. uwindsor.ca Several advanced strategies have been developed for the asymmetric synthesis of spiroethers.
Photochemical reactions offer unique pathways for the construction of complex cyclic systems. The Paterno-Buchi reaction, a [2+2] cycloaddition between a carbonyl group and an alkene, can be employed to synthesize oxetanes. A highly diastereoselective version of this reaction has been developed for the synthesis of spiro-oxa-housanes, which are novel molecular entities containing a spirocyclic ether motif. nih.gov This visible-light-mediated, catalytic approach demonstrates how photoaddition can be harnessed to create complex, C(sp³)-rich spirocyclic scaffolds with high levels of stereocontrol. nih.gov
The use of chiral catalysts to mediate ring-forming reactions is a cornerstone of asymmetric synthesis. uwindsor.ca This approach has been successfully applied to the synthesis of spiroethers, enabling the construction of enantiomerically enriched products.
One powerful method is the copper-catalyzed enantioselective carboetherification of alkenols. thieme-connect.comnih.gov This reaction allows for the synthesis of 5,5-, 5,6-, and 6,6-spirocyclic ethers containing fully substituted chiral carbon centers with up to 99% enantiomeric excess. nih.gov The process involves an intramolecular 1,2-difunctionalization/oxidative cyclization of nonactivated 1,1-disubstituted alkenes, forming two rings from an acyclic starting material. thieme-connect.comnih.gov Another approach utilizes chiral Brønsted acids, such as chiral phosphoric acid, to catalyze the desymmetrization of prochiral diesters, leading to enantioenriched lactones that can serve as precursors to chiral spirocycles. researchgate.net
| Catalyst System | Reaction Type | Product Type | Key Outcome | Reference |
|---|---|---|---|---|
| Copper(I) with Chiral Ligand | Enantioselective Carboetherification | 5,5-, 5,6-, 6,6-Spirocyclic Ethers | High enantiomeric excess (up to 99% ee) | thieme-connect.comnih.gov |
| Chiral Phosphoric Acid | Asymmetric Desymmetrization/Cyclization | Lactone and Lactam Spirocycles | High enantiomeric enrichment | researchgate.net |
| Ir/Brønsted Acid | Asymmetric Cascade Reaction | Bisbenzannulated Spiroketals | High enantioselectivities | researchgate.net |
Diastereoselective reactions are designed to preferentially form one diastereomer over all others. masterorganicchemistry.com For spirocyclic ethers, which can possess multiple stereocenters, controlling diastereoselectivity is crucial.
The Prins cyclization represents a classic method for forming oxygen-containing rings. A highly diastereoselective Prins cyclization has been reported for the synthesis of chloro-substituted spiroethers. acs.org Treatment of α-hydroxy dihydropyrans with titanium tetrachloride (TiCl₄) at low temperatures induces a cyclization that yields spiroethers with a high diastereomeric ratio of 8:1. acs.org
More recently, a copper-catalyzed cascade reaction has been developed that transforms readily available alkenol substrates into complex, three-dimensional spirocyclic ethers. acs.org This transformation proceeds through a transannular 1,5-hydrogen atom transfer and is highly diastereoselective, owing to the specific stereochemical arrangement in the reaction intermediates. acs.org This method demonstrates excellent functional group compatibility and can be used to construct spirocycles of varying ring sizes. acs.org
Reactivity and Transformations of 2 Bromomethyl 1 Oxaspiro 4.6 Undecane
Reactions Involving the Bromomethyl Group
The C-Br bond in the bromomethyl group is polarized, with the carbon atom being electrophilic, making it a prime target for nucleophiles and a versatile handle for various chemical transformations.
Nucleophilic Substitution Pathways
As a primary alkyl bromide, 2-(Bromomethyl)-1-oxaspiro[4.6]undecane is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the bromide ion in a single, concerted step. This pathway is favored due to the minimal steric hindrance at the primary carbon center. A wide array of nucleophiles can be employed to generate a variety of derivatives, thereby showcasing the synthetic utility of this spirocyclic building block.
Common nucleophilic substitution reactions include:
Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, elongating the carbon chain by one atom.
Azidation: Treatment with sodium azide (B81097) yields the corresponding azidomethyl derivative, a precursor for amines or nitrogen-containing heterocycles.
Alkoxylation: Reaction with alkoxides, such as sodium ethoxide, leads to the formation of ethers in a classic Williamson ether synthesis.
Thiolation: Using thiols or their conjugate bases (thiolates) allows for the synthesis of thioethers.
The efficiency of these SN2 reactions depends on the nucleophile's strength, solvent, and temperature. Polar aprotic solvents like DMF or DMSO are typically used to enhance the rate of reaction.
| Substrate | Nucleophile | Solvent | Product | Approx. Yield |
|---|---|---|---|---|
| Benzyl Bromide | NaCN | DMSO | Benzyl Cyanide | ~90% |
| 1-Bromobutane | NaN3 | DMF | 1-Azidobutane | ~95% |
| 1-Bromopentane | NaOEt | Ethanol | 1-Ethoxypentane | ~85% |
Elimination Reactions to Unsaturated Derivatives
When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction (E2 mechanism) to form an unsaturated derivative. In this process, the base abstracts a proton from the carbon adjacent to the bromomethyl group (the C2 position of the tetrahydrofuran (B95107) ring), while the bromide ion is simultaneously expelled. This results in the formation of a double bond, yielding 2-methylene-1-oxaspiro[4.6]undecane.
The competition between substitution (SN2) and elimination (E2) is a key consideration. Strong, bulky bases like potassium tert-butoxide (KOtBu) favor elimination, whereas smaller, less hindered bases that are also good nucleophiles (e.g., hydroxide (B78521) or ethoxide) may yield a mixture of substitution and elimination products.
Organometallic Reagent-Mediated Transformations
The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile. This polarity reversal (umpolung) is typically achieved by reacting the alkyl bromide with a reactive metal, such as magnesium or lithium.
Grignard Reagent Formation: Reaction with magnesium turnings in an ether solvent (like diethyl ether or THF) is expected to produce the corresponding Grignard reagent, (1-oxaspiro[4.6]undecan-2-yl)methylmagnesium bromide. This organometallic species is a strong base and a powerful nucleophile, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.
Organolithium Reagent Formation: Similarly, treatment with lithium metal would yield the analogous organolithium reagent, which exhibits even greater reactivity than the Grignard reagent.
These organometallic intermediates are highly sensitive to protic sources, such as water or alcohols, and must be prepared and handled under strictly anhydrous conditions.
Oxidation Reactions (e.g., Kornblum Oxidation to Aldehydes)
The primary bromide can be oxidized to the corresponding aldehyde, 1-oxaspiro[4.6]undecane-2-carbaldehyde. The Kornblum oxidation is a well-established method for this transformation. wikipedia.org The reaction involves treating the alkyl bromide with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the oxidant. wikipedia.org The mechanism proceeds via an initial SN2 displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. Subsequent deprotonation at the adjacent carbon by a mild base, such as triethylamine, induces an elimination-like process to furnish the aldehyde and dimethyl sulfide. wikipedia.org
Cross-Coupling Reactions (e.g., Photoredox-Catalyzed Cross-Electrophile Coupling)
Modern synthetic methods allow for the coupling of alkyl bromides with other electrophiles. Photoredox-catalyzed cross-electrophile coupling is a powerful technique for forming C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds under mild conditions. In a typical scenario, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process that generates an alkyl radical from the C-Br bond. This radical can then be intercepted by a nickel catalyst within a separate catalytic cycle, which has already activated an aryl halide (e.g., a bromobenzene (B47551) derivative). Reductive elimination from the nickel complex then forges the new carbon-carbon bond. This methodology would enable the coupling of the 1-oxaspiro[4.6]undecan-2-ylmethyl moiety to various aryl or other alkyl groups. princeton.eduprinceton.edu
| Alkyl Bromide Partner | Coupling Partner | Catalytic System | Product Type | Reference Example Yield |
|---|---|---|---|---|
| 1-Bromoadamantane | 4-Bromotoluene | NiCl2(glyme) / dtbbpy / Ir photocatalyst | C(sp³)–C(sp²) Coupled Product | 78% |
| Cyclopentyl bromide | 1-Bromo-4-methoxybenzene | NiBr2(diglyme) / bipy / Ir photocatalyst | C(sp³)–C(sp²) Coupled Product | 85% |
| 1-Bromooctane | 4-Iodotoluene | NiCl2(glyme) / dtbbpy / Ir photocatalyst | C(sp³)–C(sp²) Coupled Product | 75% |
Ring-Opening and Rearrangement Reactions of the Oxaspiro System
The 1-oxaspiro[4.6]undecane system, a type of spiroketal, is generally stable under neutral and basic conditions. However, under acidic conditions, the ether oxygen can be protonated, activating the system towards nucleophilic attack or rearrangement.
The reaction outcome is highly dependent on the reaction conditions and the structure of the substrate. Plausible pathways include:
Acid-Catalyzed Ring Opening: In the presence of a strong acid and a nucleophile (e.g., water, alcohols), the protonated ether can undergo ring opening. The nucleophile would likely attack one of the carbons adjacent to the ether oxygen (C2 or C5). The regioselectivity of this attack would be influenced by electronic and steric factors, potentially leading to the formation of a diol or a hydroxy ether after cleavage of the tetrahydrofuran ring.
Rearrangement: Acidic conditions can also promote rearrangements of the spirocyclic core. Cationic intermediates formed upon initial protonation or ring-opening could trigger skeletal rearrangements to form thermodynamically more stable carbocyclic or heterocyclic systems. The specific pathway would depend on the relative stability of the potential carbocation intermediates involved.
These reactions are less common than those involving the bromomethyl group and typically require forcing conditions, highlighting the general stability of the spiroketal moiety.
Acid-Catalyzed Ring-Opening Pathways
Under acidic conditions, the ether oxygen of this compound can be protonated, forming a good leaving group and activating the spirocycle towards nucleophilic attack. libretexts.orgbyjus.comlibretexts.org This process is analogous to the acid-catalyzed ring-opening of other cyclic ethers, such as epoxides, where ring strain facilitates cleavage under mild conditions. libretexts.orgbyjus.comlibretexts.org The regioselectivity of the nucleophilic attack is dependent on the reaction mechanism, which can range from SN1 to SN2 in character.
In a more SN1-like pathway, the C-O bond cleavage would lead to a partial positive charge on the more substituted carbon atom, the spirocyclic carbon. Nucleophilic attack would then occur at this site. libretexts.orgbyjus.com Conversely, an SN2-like mechanism would favor attack at the less sterically hindered carbon of the oxacyclohexane ring. libretexts.orgbyjus.com The specific pathway and resulting product distribution are influenced by the nature of the acid catalyst, the nucleophile, and the reaction conditions. For instance, the use of anhydrous hydrogen halides can lead to the formation of a trans-halohydrin. libretexts.org
| Catalyst | Nucleophile | Probable Mechanism | Major Product |
| Dilute Aqueous Acid | H₂O | SN1-like/SN2-like | Diol |
| Anhydrous HX | X⁻ | SN1-like/SN2-like | Trans-halohydrin |
Lewis acids can also promote the ring-opening of spirocyclic ethers, leading to various rearranged or functionalized products. nih.gov
Cationic Ring-Opening Polymerization of Related Spiroorthoesters
Spiroorthoesters, which are structurally related to this compound, are known to undergo cationic ring-opening polymerization. acs.orgacs.org This polymerization is of significant interest due to the potential for volume expansion or low shrinkage during the process. The mechanism of this polymerization is temperature-dependent. At lower temperatures, a single ring-opening event occurs, leading to the formation of a poly(cyclic orthoester). acs.org As the temperature increases, a second ring-opening can take place, resulting in the formation of a poly(ether-ester) through an acid-catalyzed intermolecular isomerization of the initially formed poly(cyclic orthoester). acs.org
The polymerization of 1,4,6-trioxaspiro[4.6]undecane, a related spiroorthoester, initiated by SnCl₄ demonstrates this temperature dependence. At 0°C, the polymer is entirely poly(cyclic orthoester), while at 120°C, the polymer consists of 25% poly(cyclic orthoester) and 75% poly(ether-ester). acs.org This indicates that the degree of isomerization and the final polymer structure can be controlled by adjusting the polymerization temperature. acs.org The ring size of the spiroorthoester also influences the polymerization, affecting the stereoregularity and volume expansion of the resulting poly(ether-esters). consensus.app
| Polymerization Temperature | Resulting Polymer Structure |
| Low Temperature (e.g., 0°C) | Predominantly Poly(cyclic orthoester) |
| High Temperature (e.g., 120°C) | Mixture of Poly(cyclic orthoester) and Poly(ether-ester) |
Transannular Rearrangements in Spirocyclic Lactams
Transannular reactions, which involve the formation of a covalent bond across a ring, are known to occur in medium- to large-sized ring systems. scripps.edu In spirocyclic systems containing a medium-sized ring, such as the undecane (B72203) moiety in this compound, the possibility of transannular rearrangements exists, particularly under conditions that generate a reactive intermediate within the ring.
In the case of this compound, protonation of the ether oxygen could lead to ring opening and the formation of a carbocation, which could then be susceptible to a transannular hydride shift or attack by an internal nucleophile, if one were present. The conformation of the undecane ring would play a crucial role in determining the feasibility and outcome of such a reaction.
Functionalization of the Spirocyclic Core
The spirocyclic core of this compound can be functionalized through various synthetic strategies, leveraging the reactivity of both the ether and the cycloalkane rings.
One approach to introducing functionality is through the synthesis of spirocyclic ethers from acyclic precursors. For instance, copper-catalyzed enantioselective carboetherification of alkenols can provide access to a range of chiral spirocyclic ethers. nih.govnih.gov Another method involves the Paternò-Büchi reaction between cyclic ketones and maleic acid derivatives to yield functionalized spirocyclic oxetanes. rsc.org
Direct functionalization of the existing spirocyclic core is also possible. Free radical-mediated C-H activation of cyclic ethers allows for the introduction of new substituents. rsc.org For example, the reaction of cyclic ethers with maleimide (B117702) iodides can lead to the formation of functionalized products. rsc.org Furthermore, the spirocyclic ether itself can undergo Lewis acid-mediated cleavage, and the in-situ generated oxocarbenium ions can be trapped by nucleophiles to afford a variety of heterocyclic compounds. acs.org
The bromomethyl group on this compound also serves as a key handle for a wide array of functionalization reactions through nucleophilic substitution of the bromide.
| Functionalization Strategy | Description |
| Enantioselective Carboetherification | Copper-catalyzed reaction of alkenols to form chiral spirocyclic ethers. nih.govnih.gov |
| Paternò-Büchi Reaction | Photochemical reaction of cyclic ketones and alkenes to form spirocyclic oxetanes. rsc.org |
| C-H Activation | Free radical-mediated introduction of functional groups onto the cyclic ether. rsc.org |
| Lewis Acid-Mediated Cleavage | Ring-opening followed by trapping of the resulting oxocarbenium ion with a nucleophile. acs.org |
Mechanistic Investigations of Syntheses and Transformations
Elucidation of Reaction Mechanisms in Spirocyclization
The formation of the 1-oxaspiro[4.6]undecane framework is a critical step that defines the molecule's core three-dimensional structure. Spirocyclization reactions, particularly those forming ether linkages (spiroetherification), can proceed through various mechanistic pathways. The specific pathway often depends on the nature of the starting materials, the reaction conditions, and the catalyst employed. Generally, these transformations involve an intramolecular nucleophilic attack of an alcohol moiety onto an electrophilic carbon center to form the cyclic ether.
A fundamental question in any cyclization is whether the bond-forming and bond-breaking events occur simultaneously in a single, coordinated step (a concerted pathway) or sequentially through one or more intermediates (a stepwise pathway). psiberg.comquora.com
Concerted Pathways: In a concerted reaction, the transition state involves the partial formation of the new carbon-oxygen bond and the partial breaking of the bond to the leaving group simultaneously. psiberg.com Such pathways are often associated with pericyclic reactions, but can also be invoked in some intramolecular substitutions. They proceed without any discrete reaction intermediates. youtube.com
Stepwise Pathways: Stepwise reactions involve the formation of at least one stable intermediate. psiberg.comquora.com For the synthesis of a spiroether like 2-(Bromomethyl)-1-oxaspiro[4.6]undecane, a plausible stepwise mechanism is an intramolecular SN2 reaction, a variant of the Williamson ether synthesis. masterorganicchemistry.com In this scenario, a precursor molecule, such as a cycloheptanol (B1583049) with a bromomethyl-substituted side chain at a strategic position, would first be deprotonated to form an alkoxide. This alkoxide intermediate would then undergo an intramolecular nucleophilic attack, displacing a leaving group on the other chain to close the ring. The formation of spiroketals, a related class of compounds, can also proceed through stepwise processes involving intermediates like oxonium ions, particularly under acidic conditions. nih.govwikipedia.org
Given that the formation of the tetrahydrofuran (B95107) ring in the target molecule involves creating a stable, five-membered ring from a suitable acyclic or macrocyclic precursor, an intramolecular SN2 reaction represents a highly probable stepwise pathway. Concerted mechanisms are less commonly proposed for this type of spiroetherification compared to stepwise routes involving distinct intermediates. nih.gov
Table 1: Comparison of Concerted and Stepwise Spirocyclization Pathways
| Characteristic | Concerted Pathway | Stepwise Pathway (e.g., Intramolecular SN2) |
|---|---|---|
| Intermediates | None | One or more (e.g., alkoxide, carbocation) |
| Transition States | A single transition state | A separate transition state for each step |
| Reaction Profile | Single energy barrier | Multiple energy barriers and valleys |
| Common Analogy | Diels-Alder Reaction | SN1 / SN2 Reactions |
The stereochemical outcome of the spirocyclization is determined by the energetics and geometry of the transition state(s). researchgate.net For the formation of a chiral spirocenter and other stereocenters within the molecule, chemists rely on transition state analysis to predict and explain the observed stereoselectivity.
In many cyclization reactions, the transition state adopts a low-energy, chair-like conformation to minimize steric interactions. mdpi.com In the context of forming the 1-oxaspiro[4.6]undecane system, the precursor chain would arrange itself in a pseudo-chair conformation during the ring-closing step. The substituents on this chain will preferentially occupy positions that minimize steric strain (e.g., equatorial vs. axial orientations). The energy difference between diastereomeric transition states dictates the ratio of the final stereoisomers. For instance, a transition state leading to a sterically congested product will be higher in energy and thus the reaction will proceed more slowly through this path, resulting in it being a minor product.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states. researchgate.netmdpi.com By calculating the relative energies of different possible transition state geometries, researchers can rationalize why a particular stereoisomer is formed preferentially. For example, in the acid-catalyzed rearrangement of cyclodecenedione systems to form spiro-γ-lactones, semiempirical MO calculations have been used to determine the heats of formation for various intermediates and transition states, thereby elucidating the most favorable reaction pathway. mdpi.com
Understanding Reactivity Profiles of the Bromomethyl Moiety
The 2-(bromomethyl) group is a key functional handle on the spiroether scaffold. Its reactivity is largely dictated by the presence of a primary alkyl bromide attached to a carbon adjacent to an ether oxygen. This structure is analogous to 2-(bromomethyl)tetrahydrofuran, which is known to be a highly reactive compound. ontosight.ai
The primary nature of the alkyl halide makes it an excellent substrate for SN2 reactions. masterorganicchemistry.com In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group in a single, concerted step. This reaction proceeds with an inversion of stereochemistry if the carbon is a chiral center.
The proximity of the ether oxygen can influence the reactivity. While it can exert an electron-withdrawing inductive effect, potentially slowing the reaction, it can also participate through anchimeric assistance in certain cases, though this is less common for SN2 reactions at the adjacent carbon. The high reactivity allows for the facile introduction of a wide variety of functional groups. ontosight.ailibretexts.org
Table 2: Potential SN2 Reactions of the Bromomethyl Moiety
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (B78521) | NaOH | Alcohol (-CH2OH) |
| Alkoxide | NaOCH3 | Ether (-CH2OCH3) |
| Cyanide | NaCN | Nitrile (-CH2CN) |
| Azide (B81097) | NaN3 | Azide (-CH2N3) |
| Thiolate | NaSPh | Thioether (-CH2SPh) |
| Carboxylate | CH3COONa | Ester (-CH2OOCCH3) |
Mechanistic Aspects of Ring-Opening Processes in Spiroethers
While spiroethers are generally stable, the tetrahydrofuran ring can be opened under specific, typically acidic, conditions. The mechanism of ring-opening is analogous to that of other cyclic ethers, though the spirocyclic nature can introduce additional stereoelectronic considerations. libretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group (an alcohol in the opened form). masterorganicchemistry.comyoutube.com Following protonation, a nucleophile attacks one of the two carbons adjacent to the oxygen (the α-carbons). The pathway can exhibit characteristics of both SN1 and SN2 reactions. libretexts.orgbyjus.com
SN2-like Pathway: If the α-carbons are primary or secondary, a nucleophile will typically attack the less sterically hindered carbon in a backside attack. This is the common pathway for simple, unstrained ethers. libretexts.org
SN1-like Pathway: If one of the α-carbons is tertiary or can otherwise stabilize a positive charge (e.g., the spirocyclic carbon), the C-O bond to that carbon may begin to break first, developing significant carbocation character in the transition state. byjus.comkhanacademy.org The nucleophile then attacks this more electrophilic, charge-stabilized carbon.
In the case of this compound, acid-catalyzed ring-opening would involve protonation of the ether oxygen. Nucleophilic attack could then occur at either C2 (bearing the bromomethyl group) or C5 (the spirocyclic carbon). The regioselectivity of this attack would depend on the reaction conditions and the nucleophile used. For example, cleavage with certain boron halide reagents is known to proceed via a predominantly SN2-type mechanism, favoring the formation of a primary bromide from the ring-opening of 2-methyltetrahydrofuran. researchgate.net Base-catalyzed ring-opening of simple ethers is generally unfavorable unless the ring is highly strained, as in epoxides. libretexts.org
Stereochemical Considerations in 2 Bromomethyl 1 Oxaspiro 4.6 Undecane Chemistry
Control of Spirocenter Stereochemistry
The stereochemistry of the spirocenter is a defining feature of 2-(bromomethyl)-1-oxaspiro[4.6]undecane. The relative orientation of the five-membered tetrahydrofuran (B95107) ring and the seven-membered cycloheptane (B1346806) ring is determined by the configuration of this shared carbon atom. The synthesis of spiroethers with control over the spirocenter stereochemistry can be achieved through various diastereoselective and enantioselective strategies.
The diastereoselective synthesis of spiroethers often relies on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the spirocyclization reaction. While specific studies on the diastereoselective synthesis of this compound are not extensively documented, general principles of spiroether synthesis can be applied.
One notable approach to the asymmetric synthesis of the related 1-oxaspiro[4.6]undecan-7-one involves a regio- and stereoselective tandem oxidative ring expansion-cyclization reaction. This method utilizes a chiral bicyclo[4.1.0]heptyl sulfide precursor, where the existing chirality in the side chain at the C-6 position directs the stereochemical outcome of the spirocyclization. The reaction proceeds through a cation radical intermediate with preservation of the chirality at the C-6 carbon center acs.org. This strategy highlights the potential for achieving high diastereoselectivity in the formation of the 1-oxaspiro[4.6]undecane ring system by leveraging the stereochemistry of a precursor.
The diastereomeric ratio of the products in such reactions is highly dependent on the reaction conditions and the nature of the substituents on the starting material. For instance, in the synthesis of related spirocyclic ethers, the choice of catalyst and solvent can significantly influence the stereochemical outcome researchgate.net.
Table 1: Diastereoselective Spiroether Synthesis Approaches
| Method | Precursor Type | Key Transformation | Stereochemical Control | Reference |
| Tandem Oxidative Ring Expansion-Cyclization | Chiral bicyclo[4.1.0]heptyl sulfide | Cation radical intermediate | Substrate control from chiral side chain | acs.org |
| Intramolecular Cyclization | Hydroxy-alkene or alkyne | Acid- or metal-catalyzed cyclization | Substrate geometry and reaction conditions | researchgate.net |
Enantioselective synthesis of 1-oxaspiro[4.6]undecane systems aims to produce a single enantiomer of the target molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material.
The aforementioned tandem oxidative ring expansion-cyclization reaction represents an enantioselective synthesis of a 1-oxaspiro[4.6]undecane derivative, as it starts from an optically active precursor and maintains chirality throughout the reaction sequence acs.org.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles. For example, organocatalytic Michael/aldol cascade reactions have been successfully employed in the enantioselective synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones, achieving excellent enantioselectivities (>99% ee) nih.govnih.gov. While not directly applied to the 1-oxaspiro[4.6]undecane system, these methods demonstrate the potential of using chiral organocatalysts to control the stereochemistry of the spirocenter during ring formation. The stereochemical outcome in these reactions can be highly dependent on the nature of the protecting group on the nitrogen of the oxindole, which influences the aldol ring closure nih.gov.
Table 2: Enantioselective Synthesis Strategies for Spirocycles
| Strategy | Method | Key Features | Potential Application to 1-Oxaspiro[4.6]undecane |
| Chiral Catalyst | Organocatalytic cascade reactions | High enantioselectivity, formation of multiple stereocenters | Control of the spirocenter and C2 stereochemistry |
| Chiral Substrate | Tandem oxidative ring expansion-cyclization | Preservation of existing chirality | Synthesis of enantiomerically pure 1-oxaspiro[4.6]undecane derivatives |
Chiral Auxiliary and Chiral Pool Strategies
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
While specific applications of chiral auxiliaries in the synthesis of this compound have not been reported, this approach is broadly applicable to the synthesis of chiral building blocks that could be precursors to the target molecule. For instance, a chiral auxiliary could be used to control the stereochemistry of a substituent on a cycloheptane or tetrahydrofuran precursor, which would then direct the stereochemistry of the spirocyclization.
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes nih.govnih.govsemanticscholar.orgresearchgate.net. These molecules can serve as versatile starting materials for the synthesis of complex chiral molecules. Terpenes, with their diverse and often complex stereochemical structures, are particularly attractive starting materials for natural product synthesis nih.govnih.govsemanticscholar.orgresearchgate.net. A chiral pool approach to this compound could involve the selection of a suitable chiral natural product that already contains a portion of the target's carbon skeleton and the desired stereochemistry. This chiral starting material would then be elaborated through a series of chemical transformations to construct the final spirocyclic system.
Influence of Substituents on Conformation and Configuration
The anomeric effect plays a significant role in the conformational preference of spiroketals, a class of compounds related to spiroethers. In 6,6-spiroketals, the conformation that maximizes the anomeric effect, with both C-O bonds of the spirocenter being axial, is generally preferred. For 5,6-spiroketals, the anomeric effect still influences the conformation of the six-membered ring thieme-connect.de. While this compound is a spiroether and not a spiroketal, similar stereoelectronic effects involving the lone pairs of the ether oxygen and the adjacent sigma bonds can influence the conformational equilibrium.
The bromomethyl group at the C2 position of the tetrahydrofuran ring will have a significant impact on the conformational preferences of the molecule. The steric bulk of the bromomethyl group will favor an equatorial-like position to minimize steric interactions with the rest of the molecule. The gauche interactions between the bromomethyl group and the adjacent substituents on the tetrahydrofuran ring will also influence the local conformation.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-(Bromomethyl)-1-oxaspiro[4.6]undecane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration (ratio of protons). Based on the structure of this compound, one would expect a complex spectrum due to the numerous methylene (B1212753) (-CH₂) groups in the cyclopentane (B165970) and cycloheptane (B1346806) rings, many of which are diastereotopic.
Bromomethyl Protons (-CH₂Br): These protons would appear as a doublet or a pair of doublets, typically in the downfield region of approximately 3.3-3.6 ppm, due to the deshielding effect of the adjacent bromine atom.
Methine Proton (-OCH-): The proton on the carbon adjacent to the ring oxygen (C2) would likely resonate in the range of 3.8-4.2 ppm. Its multiplicity would depend on the coupling with the neighboring methylene protons of the bromomethyl group and the adjacent protons on the tetrahydrofuran (B95107) ring.
Cycloalkane Protons: The protons of the cyclopentane and cycloheptane rings would produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, 11 distinct signals would be expected, corresponding to each carbon atom in the molecule.
Spiro Carbon (C5): The quaternary spiro carbon, being bonded to four other carbon atoms, would appear as a singlet at a characteristic downfield shift for such carbons.
Oxygen-bearing Carbons (C2, C11a): The carbons directly attached to the oxygen atom would be significantly deshielded, with expected chemical shifts in the range of 70-90 ppm.
Bromomethyl Carbon (-CH₂Br): The carbon atom bonded to bromine would also be deshielded, with a typical chemical shift in the range of 30-40 ppm.
Cycloalkane Carbons: The remaining methylene carbons of the two rings would appear in the aliphatic region of the spectrum, typically between 20 and 40 ppm.
A summary of the expected chemical shifts is presented in the table below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -CH₂Br | 3.3 - 3.6 | 30 - 40 |
| -OCH- | 3.8 - 4.2 | 70 - 90 (C2) |
| Spiro C | N/A | Downfield singlet |
| Ring CH₂ | 1.2 - 2.0 | 20 - 40 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
To unambiguously assign the complex ¹H and ¹³C NMR signals, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the ring systems and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity across quaternary centers like the spiro carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry and conformational preferences of the molecule.
The spirocyclic system of this compound is not rigid. The cycloheptane ring, in particular, can adopt several low-energy conformations (e.g., chair, boat, twist-chair). NMR spectroscopy, especially through the analysis of coupling constants and NOESY data, can provide insights into the predominant conformation in solution. sjsu.edumdpi.com For instance, the magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, which can help in determining the geometry of the rings. NOESY can reveal through-space interactions that are characteristic of specific conformations. mdpi.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₉BrO), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity for the molecular ion (and any bromine-containing fragments) separated by two mass units.
The fragmentation of brominated ethers under electron ionization (EI) often involves characteristic losses. acs.orgresearchgate.netnih.govacs.org Key expected fragmentation pathways for this molecule could include:
Loss of a bromine radical (•Br): leading to an [M-Br]⁺ ion.
Loss of the bromomethyl radical (•CH₂Br): resulting in a stable oxonium ion.
Cleavage of the ether ring: This can lead to a variety of smaller fragment ions.
Loss of HBr: This is another common fragmentation pathway for bromoalkanes.
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | ~246/248 |
| [M-Br]⁺ | Loss of Bromine | ~167 |
| [M-CH₂Br]⁺ | Loss of Bromomethyl | ~153 |
Note: m/z values correspond to the major isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:
C-O-C Stretching: A strong, characteristic absorption band for the ether linkage would be expected in the region of 1050-1150 cm⁻¹. This is a hallmark of the tetrahydrofuran ring system. udayton.eduresearchgate.netnist.gov
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the rings and the bromomethyl group would appear as multiple sharp peaks in the region of 2850-3000 cm⁻¹.
C-H Bending: The scissoring and rocking vibrations of the CH₂ groups would be visible in the fingerprint region, typically around 1450-1470 cm⁻¹.
C-Br Stretching: A weaker absorption corresponding to the carbon-bromine bond stretch is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C-O (Ether) | 1050 - 1150 | Strong |
| C-Br | 500 - 600 | Medium to Weak |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this spirocyclic compound, X-ray crystallography would precisely define the conformation of the cyclopentane and cycloheptane rings and their relative orientation. While no crystal structure for the title compound is currently available in public databases, the structure of a related compound, 2,8-bis(bromomethyl)-1,7-dioxaspiro[5.5]undecane, has been determined, demonstrating the utility of this technique for similar spirocyclic systems. rothamsted.ac.uk
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and reactivity of 2-(Bromomethyl)-1-oxaspiro[4.6]undecane have been found. Such studies would be invaluable for determining key electronic properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges, which are fundamental to understanding its chemical behavior.
Prediction of Reaction Pathways and Energetics
Computational studies aimed at predicting the reaction pathways and associated energetics for this compound have not been reported. Theoretical calculations could predict the feasibility and mechanisms of various reactions, such as nucleophilic substitution at the bromomethyl group or ring-opening of the oxaspirocyclic core.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
No computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for this compound are present in the scientific literature. biosynth.comresearchgate.netresearchgate.net These types of studies are essential for identifying the structural features of the molecule that are critical for a particular biological activity and for guiding the design of new, more potent analogs.
To generate the requested detailed article, dedicated computational research on This compound would need to be conducted and published.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Bromomethyl)-1-oxaspiro[4.6]undecane, and how does reaction efficiency vary with catalysts?
- Methodology : The compound is synthesized via cationic single ring-opening polymerization of 2-(bromomethyl)-1,4,6-trioxaspiro[4.6]undecane (a precursor) using SnCl₄ as a catalyst. Subsequent dehydrobromination with tert-butoxide (t-BuOK) yields the target product in 71% efficiency . Key parameters include temperature control (ambient to 80°C) and solvent selection (e.g., dichloromethane).
- Data Contradictions : While SnCl₄ is standard, alternative Lewis acids (e.g., BF₃·Et₂O) may alter polymerization rates but risk side reactions like epoxide formation.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolves spirocyclic conformation and bromomethyl positioning (mean C–C bond length: 0.007 Å; R factor: 0.040) .
- NMR Spectroscopy : ¹H NMR distinguishes the bromomethyl signal (~3.5 ppm, singlet) from spirocyclic protons (1.2–2.8 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₀H₁₇BrO: theoretical m/z 244.04; observed 244.03) .
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of the bromomethyl group in cross-coupling reactions?
- Functionalization Strategies :
- The bromomethyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .
- Radical additions (e.g., thiols) target the exo-methylene group formed after dehydrobromination, enabling polymer functionalization (e.g., thiol-ene reactions) .
- Challenges : Steric hindrance from the spirocyclic framework may reduce coupling efficiency (<50% yield in bulky substrates).
Q. How does this compound perform as a monomer in polymer chemistry?
- Applications :
- Serves as a precursor for poly(cyclic orthoesters) with tunable thermal stability (TGA decomposition >250°C) .
- Radical-initiated polymerizations yield materials with low polydispersity (Đ <1.2) for drug delivery systems .
Q. What strategies address discrepancies in reported spectroscopic data for spirocyclic bromomethyl derivatives?
- Resolution Approaches :
- Dynamic NMR : Detects conformational exchange in spirocycles (e.g., coalescence temperatures >−40°C) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict ¹³C NMR shifts (RMSD <2 ppm vs. experimental) to validate assignments .
- Case Study : Discrepancies in ¹H NMR integration ratios (e.g., 1:2 vs. 1:1 for axial/equatorial protons) are resolved via variable-temperature studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
